N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core substituted with a benzenesulfonamide group and a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the 2,3-dihydro-1,4-benzodioxin Moiety: This step involves the nucleophilic substitution of the quinoxaline core with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base.
Sulfonamide Formation: The final step is the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as sodium carbonate to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxin moieties.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, it may serve as a probe for studying enzyme interactions due to its potential binding affinity to various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy, such as cancer or bacterial infections .
Industry
Industrially, it might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors where the compound’s structure allows it to fit into active sites, thereby inhibiting or modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Lacks the quinoxaline core.
6-methoxyquinoxaline derivatives: Do not contain the benzodioxin moiety.
Benzenesulfonamide derivatives: Vary in the substituents attached to the sulfonamide group.
Uniqueness
The uniqueness of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C23H20N4O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O5S/c1-30-16-8-9-18-19(14-16)26-22(24-15-7-10-20-21(13-15)32-12-11-31-20)23(25-18)27-33(28,29)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
KTYBWJBNHGXPQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCCO4)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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